molecular formula C6H8O3 B1299900 (S)-3-Oxocyclopentanecarboxylic acid CAS No. 71830-06-3

(S)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B1299900
CAS No.: 71830-06-3
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-BYPYZUCNSA-N
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Description

(-S)-3-Oxocyclopentanecarboxylic acid, also known as (-S)-3-oxo-cyclopent-2-enecarboxylic acid, is a carboxylic acid with a five-membered ring structure. It is an important organic compound used in a wide range of scientific research applications. It is also known as (-S)-3-oxocyclopentanecarboxylic acid, (-S)-3-oxocyclopent-2-enecarboxylic acid, and (-S)-3-oxocyclopent-2-enecarboxylic acid. (-S)-3-Oxocyclopentanecarboxylic acid is a chiral molecule, meaning it can exist in two different forms, depending on the orientation of its chemical bonds. (-S)-3-Oxocyclopentanecarboxylic acid is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives.

Scientific Research Applications

Chemical Correlations and Configurations

(S)-3-Oxocyclopentanecarboxylic acid has been utilized in chemical studies to establish correlations with other compounds. For instance, its correlation with (+)-3-carboxyadipic acid and (+)-3-methylcyclopentanone, both of known configurations, helped in establishing the absolute configuration of the natural sarkomycin (Sato, Nishioka, Yonemitsu, & Ban, 1963).

Neurological Research

In neurological research, isomers of 3-oxocyclopentanecarboxylic acid were used to study their excitatory effects on mammalian neurons, contributing to understanding the mechanisms of neuronal excitation (Curry, Peet, Magnuson, & Mclennan, 1988).

Catalytic Processes

This compound has been involved in studies focusing on catalytic processes, such as in the epoxidation of alkenes using molecular oxygen with cobalt or manganese Jacobsen-type catalysts (Rhodes, Rowling, Tidswell, Woodward, & Brown, 1997).

Synthesis of Pharmaceutical Compounds

This compound plays a role in the synthesis of pharmaceutical compounds. It has been used in the preparation of esters related to certain pharmaceuticals, demonstrating its significance in drug development (Zelinsky & Elagina, 1953).

Exploration in Marine Atmosphere Studies

Research exploring the production of certain acids in the marine atmosphere has also utilized derivatives of this compound, aiding in understanding atmospheric chemistry (Crahan, Hegg, Covert, & Jonsson, 2004).

Nanoparticle Synthesis

The compound has found applications in the synthesis of nanoparticles, specifically in studies focused on the biocompatible materials synthesized using plant extracts (Rajan, Chandran, Harper, Yun, & Kalaichelvan, 2015).

Photochemical Applications

Its use extends to photochemical applications, such as in chlorocarbonylation of carbonyl compounds showing significant regioselectivity (Bashir-Hashemi, Hardee, Gelber, Qi, & Axenrod, 1994).

Study of Keto-Enol Systems

The study of keto-enol systems in aqueous solutions also involves this compound, contributing to the understanding of chemical equilibrium and reaction rates (Chiang, Kresge, Nikolaev, Onyido, & Zeng, 2005).

Properties

IUPAC Name

(1S)-3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357556
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71830-06-3
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Oxocyclopentanecarboxylic acid
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